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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings for JNJ-47965567, a

potent and selective P2X7 receptor antagonist. The data presented here is compiled from

multiple independent studies to offer an objective overview of the compound's performance and

to address the critical aspect of reproducibility across different laboratory settings.

Executive Summary
JNJ-47965567 has been characterized as a high-affinity, centrally permeable P2X7 antagonist.

[1][2] Initial pharmacological studies demonstrated its potency and selectivity in both human

and rat systems.[1][2] However, subsequent investigations in murine models of amyotrophic

lateral sclerosis (ALS) have yielded conflicting results, highlighting potential challenges in the

reproducibility of its therapeutic efficacy across different experimental paradigms. This guide

synthesizes the available quantitative data, details the experimental protocols employed, and

visualizes the key signaling pathways to provide a comprehensive resource for researchers.

Comparative Efficacy and Potency Data
The following tables summarize the key quantitative findings for JNJ-47965567 from various

studies.

Table 1: In Vitro Pharmacological Characterization of JNJ-47965567
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Parameter Species/System Value Reference

Affinity (pKi) Human P2X7 7.9 ± 0.07 [1]

Rat P2X7 8.7 ± 0.07 [1]

Potency (pIC50) Human P2X7 8.3

Mouse P2X7 7.5

Rat P2X7 7.2

IL-1β release (Human

whole blood)
6.7 ± 0.07 [1][2]

IL-1β release (Human

monocytes)
7.5 ± 0.07 [1][2]

IL-1β release (Rat

microglia)
7.1 ± 0.1 [1][2]

IC50

ATP-induced

ethidium+ uptake

(Murine J774

macrophages)

54 ± 24 nM [3]

Table 2: In Vivo Characterization and Efficacy of JNJ-47965567
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Model Species Key Findings Reference

Target Engagement Rat
Brain EC50 of 78 ± 19

ng·mL−1
[1][2]

Neuropathic Pain Rat
Modest, yet significant

efficacy at 30 mg·kg−1
[1][2]

Amphetamine-induced

Hyperactivity
Rat

Attenuated

hyperactivity at 30

mg·kg−1

[1]

ALS (SOD1G93A

model)
Mouse

No impact on weight

loss, clinical score,

motor coordination, or

survival (30 mg/kg,

thrice weekly from

onset)

[3]

ALS (SOD1G93A

model)
Mouse

Delayed disease

onset, reduced body

weight loss, and

improved motor

coordination in

females (30 mg/kg, 4

times per week from

pre-onset)

[4][5][6]

Discrepancies in Preclinical ALS Models: A Case for
Reproducibility
Two independent studies investigating the efficacy of JNJ-47965567 in the SOD1G93A mouse

model of ALS have reported conflicting outcomes.

A study by Ly et al. (2020) found that JNJ-47965567 administered at 30 mg/kg three times a

week from the onset of disease did not alter disease progression or survival.[3]
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In contrast, Pinto-Duarte et al. (2020) reported that a chronic treatment regimen of 30 mg/kg

four times a week, initiated at a pre-symptomatic stage, delayed disease onset and improved

motor function, particularly in female mice.[4][5][6]

These divergent findings underscore the critical importance of experimental design and

methodological consistency in preclinical studies. Factors such as the timing of treatment

initiation, dosing frequency, and sex-specific effects may significantly influence the observed

outcomes.

Experimental Protocols
In Vitro IL-1β Release Assay (Human Whole Blood)
This assay measures the ability of JNJ-47965567 to inhibit the release of IL-1β from human

whole blood.

Preparation: Freshly drawn human blood is collected.

Priming: The blood is primed with lipopolysaccharide (LPS).

Treatment: The blood is pre-incubated with varying concentrations of JNJ-47965567.

Stimulation: IL-1β release is stimulated by the addition of Benzoylbenzoyl-ATP (Bz-ATP).

Measurement: The concentration of IL-1β in the plasma is quantified using a suitable

immunoassay.

Analysis: The pIC50 value is calculated from the concentration-response curve.[1]

Flow Cytometric Assay of ATP-Induced Cation Dye
Uptake (Murine J774 Macrophages)
This method assesses the inhibitory effect of JNJ-47965567 on P2X7 receptor channel activity

in murine macrophages.

Cell Culture: J774 macrophages are cultured under standard conditions.
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Treatment: Cells are pre-incubated with different concentrations of JNJ-47965567 or vehicle

(DMSO).

Stimulation and Staining: The cells are then incubated with increasing concentrations of ATP

in the presence of ethidium bromide.

Data Acquisition: The uptake of ethidium+ is measured by flow cytometry.

Analysis: The IC50 and EC50 values are determined from the resulting data.[3]

In Vivo Administration in SOD1G93A Mice
The following protocols were used in the preclinical ALS studies:

Ly et al. (2020): Female and male SOD1G93A mice were injected intraperitoneally with JNJ-
47965567 (30 mg/kg) or vehicle (2-(hydroxypropyl)-beta-cyclodextrin) three times a week

from disease onset until the end stage.[3]

Pinto-Duarte et al. (2020): SOD1G93A mice were intraperitoneally injected with either 30

mg/kg of JNJ-47965567 or vehicle four times per week, starting from a pre-onset age

(postnatal day 60) until the study endpoint.[4][5][6]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of JNJ-47965567 and the workflow

of a key in vitro experiment.
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P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567
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Caption: P2X7 receptor activation by ATP and its antagonism by JNJ-47965567.
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Workflow for In Vitro IL-1β Release Assay
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Caption: Step-by-step workflow of the in vitro IL-1β release assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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